molecular formula C9H9ClO B3364315 5-Chloromethyl-1,3-dihydro-isobenzofuran CAS No. 1135330-73-2

5-Chloromethyl-1,3-dihydro-isobenzofuran

Cat. No.: B3364315
CAS No.: 1135330-73-2
M. Wt: 168.62 g/mol
InChI Key: LUVNBXRRGKUMJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloromethyl-1,3-dihydro-isobenzofuran: is an organic compound with the molecular formula C₉H₉ClO . It is a derivative of isobenzofuran, characterized by a chloromethyl group attached to the fifth position of the isobenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chloromethylation of Isobenzofuran: One common method involves the chloromethylation of isobenzofuran using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.

    Industrial Production Methods: Industrially, the compound can be synthesized through a similar chloromethylation process, but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, dimethyl sulfoxide (DMSO), room temperature.

    Oxidation: Potassium permanganate, water, room temperature.

    Reduction: Hydrogen gas, palladium on carbon, elevated temperature and pressure.

Major Products Formed:

    Azide Derivatives: Formed from nucleophilic substitution.

    Carboxylic Acid Derivatives: Formed from oxidation.

    Methyl Derivatives: Formed from reduction.

Mechanism of Action

The mechanism by which 5-Chloromethyl-1,3-dihydro-isobenzofuran exerts its effects is primarily through its reactive chloromethyl group. This group can form covalent bonds with nucleophiles, making the compound useful in various chemical reactions. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

5-(chloromethyl)-1,3-dihydro-2-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVNBXRRGKUMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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